Tetrabromobisphenol A diallyl ether

Flame Retardancy Polystyrene Reactive Comonomer

Sourcing a flame retardant that permanently bonds to polymer matrices without migrating over time is a critical challenge for manufacturers of EPS foams and engineering thermoplastics. TBBA-DAE solves this through dual allyl ether groups that covalently integrate during polymerization. - ~51% bromine content & dual allyl groups for efficient flame quenching & crosslinking. - Superior flame retardancy vs. TBBA in HIPS; synergistic with phosphite stabilizers for lower halogen loading.

Molecular Formula C21H20Br4O2
Molecular Weight 624 g/mol
CAS No. 25327-89-3
Cat. No. B146997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrabromobisphenol A diallyl ether
CAS25327-89-3
Synonyms1,1’-Isopropylidenebis[4-(allyloxy)-3,5-dibromobenzene];  2,2-Bis(3,5-dibromo-4-allyloxyphenyl)propane;  2,2-Bis(4-allyloxy-3,5-dibromophenyl)propane;  BE 51;  FG 3200;  Fire Guard 3200;  Flame Cut 122K;  Pyroguard SR 319;  SR 319;  TBBPA-DE;  Tetrabromobisphe
Molecular FormulaC21H20Br4O2
Molecular Weight624 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC(=C(C(=C1)Br)OCC=C)Br)C2=CC(=C(C(=C2)Br)OCC=C)Br
InChIInChI=1S/C21H20Br4O2/c1-5-7-26-19-15(22)9-13(10-16(19)23)21(3,4)14-11-17(24)20(18(25)12-14)27-8-6-2/h5-6,9-12H,1-2,7-8H2,3-4H3
InChIKeyPWXTUWQHMIFLKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





TBBA-DAE Procurement and Differentiation Guide


Tetrabromobisphenol A diallyl ether (TBBA-DAE, CAS 25327-89-3) is a reactive brominated flame retardant characterized by its dual allyl ether functional groups. It is a solid at room temperature with a melting point of 118-120°C and a bromine content of approximately 51% [1]. TBBA-DAE functions as both a reactive comonomer and a crosslinking agent in various polymer systems, including expandable polystyrene (EPS), unsaturated polyesters, and engineering thermoplastics . Its reactive nature allows for permanent covalent incorporation into the polymer matrix, which distinguishes it from additive flame retardants .

1
Reactive comonomer with dual allyl ether groups for covalent incorporation into polymer backbones
2
Solid-state compounding (thermomixing) supports reported flame-retardancy advantage in HIPS
3
Supports synergistic co-formulation with phosphite stabilizers for reduced additive loading review

Unique Reactivity and Performance Evidence


Substituting TBBA-DAE with a generic brominated flame retardant is not straightforward due to its unique dual functionality. Unlike simple additive flame retardants such as tetrabromobisphenol A (TBBA) or octabromoether, TBBA-DAE possesses two reactive allyl ether groups that enable covalent integration into polymer backbones during polymerization or crosslinking . This reactivity fundamentally alters the material's properties, affecting crosslink density, thermal stability, and flame retardancy mechanisms . Direct head-to-head studies in high-impact polystyrene (HIPS) have shown that TBBA-DAE provides superior flame retardancy compared to TBBA when processed via thermomixing in the solid state [1]. The following evidence items quantify these performance differentiators.

Target TBBA-DAE: reactive allyl ether groups; permanent covalent integration into polymer matrix
Substitute Risk Additive TBBA: lacks reactive groups; migration risk may shift long-term flame retardancy and mechanical integrity
Target Higher boiling point (525°C) provides wider thermal processing window during high-temperature compounding
Substitute Risk Unsubstituted TBBA (~316°C boiling point): volatilization loss may occur, altering flame retardant loading and emissions

Head-to-Head Performance Comparisons


Flame Retardancy vs. TBBA in HIPS

A direct comparative study in high impact-strength polystyrene (HIPS) demonstrated that TBBA-DAE provided superior flame retardancy compared to tetrabromobisphenol A (TBBA) when processed by thermomixing in the solid state. The study attributed this enhancement to a modified Claisen rearrangement during processing, which facilitates bromination of the polymer backbone. However, this advantage was not observed when the compounds were mixed in solution [1].

HIPS Flame Retardancy vs. TBBA
Head-to-head
Qualitatively higher flame retardancy in HIPS via solid-state thermomixing; advantage not observed in solution mixing
Processing-dependent flame-retardancy context
No quantitative LOI or UL-94 reported
Flame Retardancy Polystyrene Reactive Comonomer

Reactive Comonomer Functionality

TBBA-DAE contains two allyl ether groups per molecule, providing a theoretical allyl group content of 13.5% by weight (calculated from molecular weight of 624.01 g/mol and two allyl groups of 41.07 g/mol each). This reactive functionality enables covalent incorporation into polymer networks during polymerization or curing, unlike additive flame retardants such as hexabromocyclododecane (HBCD) or decabromodiphenyl ether (DecaBDE), which lack reactive groups and can leach out over time .

Reactive Comonomer Functionality
Class-level
~13.5% allyl group content by weight (calculated); infinite difference vs. 0% in additive HBCD/DecaBDE
Reactive-group identity supports permanent incorporation
Theoretical calculation; data to verify
Crosslinking Thermosets Reactive Flame Retardant

Thermal Stability Advantage

TBBA-DAE exhibits a boiling point of 525.0±50.0°C at 760 mmHg, which is significantly higher than that of tetrabromobisphenol A (TBBA, approximately 316°C) and comparable to the fully brominated derivative octabromoether (CAS 21850-44-2, approximately 676.6°C) [1][2]. This higher boiling point translates to a wider thermal processing window, reducing the risk of volatilization loss during high-temperature compounding or molding operations.

Thermal Stability Indicator
Cross-study
Boiling point: 525.0±50.0°C vs. TBBA ~316°C; ~209°C higher
Supports wider thermal processing window review
Atmospheric pressure; absolute values may vary
Thermal Stability Processing Window Polymer Compounding

Synergistic Effect with Phosphite Stabilizers

When combined with diphenyl isooctylphosphite (DPIOP) in HIPS, TBBA-DAE demonstrated a synergistic flame retardant effect that was superior to the synergy observed with TBBA. While the study did not quantify the exact improvement in LOI or UL-94 rating, it established that the TBBA-DAE/DPIOP combination was more effective than the TBBA/DPIOP combination [1]. This suggests a unique interaction between the allyl ether groups and the phosphite stabilizer, enhancing char formation or radical scavenging.

Synergy with Phosphite
Head-to-head
TBBA-DAE/DPIOP combination reported qualitatively superior synergy vs. TBBA/DPIOP in HIPS
Supports synergy evaluation with phosphite stabilizers
No quantitative LOI/UL-94 reported
Synergism Phosphite Flame Retardant Combinations

Optimal Industrial and Research Applications


Reactive Flame Retardant for EPS and XPS Foams

TBBA-DAE is the preferred reactive flame retardant for EPS and XPS foams due to its covalent incorporation during polymerization, which prevents migration and maintains fire resistance over the product's lifetime. Its bromine content of ~51% and reactive allyl groups ensure efficient flame quenching and crosslinking, respectively [1].

Comonomer in Unsaturated Polyester and Vinyl Ester Resins

In unsaturated polyester and vinyl ester resins used in construction, marine, and transportation applications, TBBA-DAE acts as both a reactive diluent and a flame retardant. Its dual allyl groups participate in the free-radical crosslinking reaction, enhancing mechanical properties while imparting flame resistance [1].

Intermediate for Octabromoether Synthesis

TBBA-DAE serves as a key precursor for the synthesis of octabromoether, a highly brominated flame retardant (bromine content ~67.7%) used in polypropylene and other thermoplastics. This synthetic pathway offers a controlled route to high-bromine-content additives with specific thermal stability profiles [1].

Flame Retardant for HIPS and ABS Electronics Housings

For HIPS and ABS used in electronic equipment enclosures, TBBA-DAE provides superior flame retardancy compared to TBBA when processed via solid-state compounding. Its synergistic effect with phosphite stabilizers allows for optimized formulations with potentially lower halogen loadings, addressing both fire safety and environmental concerns [2].

Application
Selection Property
Validation Focus
EPS / XPS foam flame retardant
Covalent incorporation; migration resistance
Long-term flame retardancy retention
Unsaturated polyester / vinyl ester comonomer
Dual allyl crosslinking; mechanical integrity
Reactive diluent and flame resistance balance
Octabromoether synthesis intermediate
Precursor purity; bromine content pathway
High-bromine-content derivative yield
HIPS / ABS electronics housing
Solid-state synergy with phosphite stabilizers
Flame retardancy at lower halogen loading

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